molecular formula C27H33N3O2 B2429152 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 887217-80-3

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2429152
CAS No.: 887217-80-3
M. Wt: 431.58
InChI Key: NLWXSPAQWDSMOH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzamide core: This can be achieved by reacting a substituted benzoyl chloride with an amine.

    Introduction of the piperazine ring: This step involves the reaction of the benzamide with a piperazine derivative.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction.

    Addition of the tert-butyl group: This can be done via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the benzamide or piperazine moieties.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide
  • N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
  • 4-(tert-butyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXSPAQWDSMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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